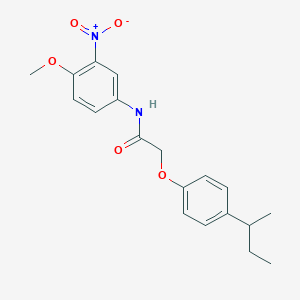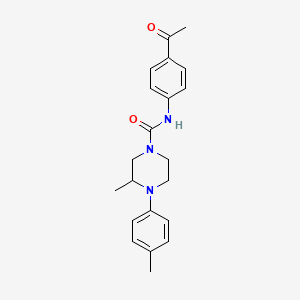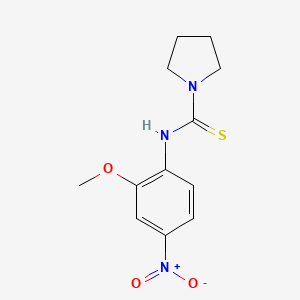
2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide
Descripción general
Descripción
2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide, also known as BAY 11-7082, is a synthetic compound that has been widely studied for its potential anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by researchers at Bayer AG, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, where it would normally activate the expression of pro-inflammatory and pro-survival genes. By inhibiting NF-κB, 2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 reduces inflammation and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the activity of other transcription factors, including STAT3 and AP-1. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which can contribute to inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 has several advantages for use in laboratory experiments. It is a synthetic compound with a well-defined chemical structure, which allows for precise dosing and characterization. It is also stable and easy to handle, with a long shelf life. However, it is important to note that 2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 has some limitations as well. It has been shown to have some off-target effects, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082. One area of interest is the development of more selective inhibitors of NF-κB, which could reduce the risk of off-target effects. Another area of interest is the development of 2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 analogs with improved pharmacokinetic properties, which could enhance its efficacy as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanisms underlying 2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082's anti-inflammatory and anti-cancer effects, and to identify potential biomarkers for patient selection.
Aplicaciones Científicas De Investigación
2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 has been studied extensively for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation. By inhibiting NF-κB, 2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 has been shown to reduce inflammation in a variety of experimental models.
In addition to its anti-inflammatory properties, 2-(4-sec-butylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide 11-7082 has also been studied for its potential anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to sensitize cancer cells to chemotherapy and radiation therapy. These effects have been observed in a variety of cancer types, including breast, prostate, and pancreatic cancer.
Propiedades
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-13(2)14-5-8-16(9-6-14)26-12-19(22)20-15-7-10-18(25-3)17(11-15)21(23)24/h5-11,13H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUIYHIVKSRQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-yl)phenoxy]-N-(4-methoxy-3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-benzyl-2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118952.png)

![methyl 4-chloro-3-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4118963.png)

![dimethyl 3-methyl-5-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118973.png)
![methyl 4,5-dimethyl-2-({[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4118993.png)
![methyl [3-oxo-1-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-piperazinyl]acetate](/img/structure/B4118994.png)
![methyl 2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4119004.png)
![4-(1-piperidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119014.png)
![methyl 4,5-dimethoxy-2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoate](/img/structure/B4119016.png)
![methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4119020.png)

![N-(3-fluorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4119042.png)
![4-{[(dihexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4119048.png)